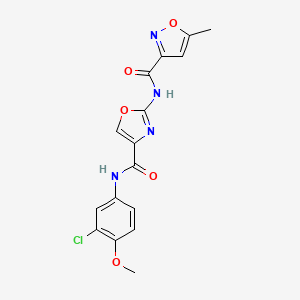

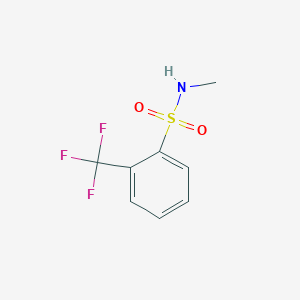

N-methyl-2-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides are known to act as inhibitors for various enzymes, such as carbonic anhydrases and kynurenine 3-hydroxylase, which are involved in physiological and pathological processes .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the attachment of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the incorporation of phenyl-1,2,3-triazole moieties into benzenesulfonamides has been reported to yield potent carbonic anhydrase inhibitors . These synthetic strategies highlight the versatility of benzenesulfonamides as scaffolds for the development of new therapeutic agents.

Molecular Structure Analysis

The molecular structure and conformation of benzenesulfonamides can significantly influence their biological activity. Gas electron diffraction and quantum chemical calculations have been used to study the structure and conformational properties of benzenesulfonamide, revealing the presence of two stable conformers with the NH2 group either eclipsing or staggering the SO2 group . The crystal structures of various benzenesulfonamide derivatives also provide insights into their molecular conformations and the potential impact on their biological activities .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, which are essential for their functionalization and biological applications. For example, the reaction of N,N-dichloro-2-methylbenzenesulfonamide with trichloroethylene leads to the formation of highly electrophilic N-sulfonyl polyhaloaldehyde imines, demonstrating the reactivity of the sulfonamide group . The ability to form diverse glycosidic linkages through the activation of thioglycosides by benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride also exemplifies the chemical versatility of benzenesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and hydrogen bonding capacity, are crucial for their biological efficacy. The metabolic stability of benzenesulfonamide derivatives has been evaluated, with certain moieties contributing to increased stability, which is important for their potential as drug candidates . Additionally, the hydrogen bonding features in the crystal and solutions of benzenesulfonamide derivatives have been studied, revealing the formation of strong hydrogen-bonded tetramers in some cases . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of benzenesulfonamide-based drugs.

Scientific Research Applications

Pharmaceutical Applications :

- N-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene benzenesulfonamides were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds displayed promising activities, particularly in terms of anti-inflammatory and analgesic properties, without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

- Another study highlighted the potential of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway which is significant in understanding neuronal injury (Röver et al., 1997).

Organic Chemistry and Synthesis :

- A method for the synthesis of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides from a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide was developed. This process opens up new avenues for incorporating the (trifluoromethyl)thio group into complex organic molecules (Xiao et al., 2013).

- The paper by Miura et al. (1998) discusses the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes, using a palladium-copper catalyst system under air, demonstrating a novel method for synthesizing derivatives of benzenesulfonamides (Miura et al., 1998).

Environmental Applications :

- A novel procedure was developed for the simultaneous determination of benzenesulfonamides in soil, highlighting their prevalence as emerging contaminants in the environment. This method, which involves low-pressurized microwave-assisted extraction, is essential for understanding the environmental impact of these compounds (Speltini et al., 2016).

properties

IUPAC Name |

N-methyl-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRSZTHGPGJXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505618.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)

![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)

![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)

![Octahydropyrido[2,1-c]morpholin-3-ylmethanamine](/img/structure/B2505635.png)

![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)